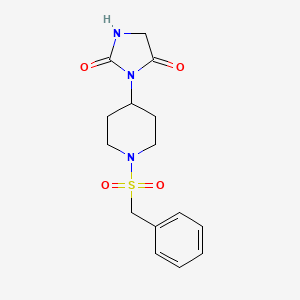

3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives has been studied intensively for their important pharmacological properties . A series of novel imidazolidine-2,4-dione derivatives were designed, synthesized, and assayed for their PTP1B inhibitory activities . The compounds were synthesized using Knoevengal condensation and Cu-catalyzed azide-alkyne cycloaddition as key approaches .Molecular Structure Analysis

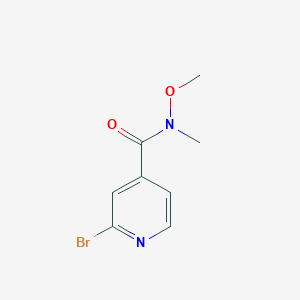

The molecular structure of “3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is complex, with a benzylsulfonyl group attached to a piperidin-4-yl group, which is further connected to an imidazolidine-2,4-dione group. The structure of these derivatives was confirmed by FT-IR, 1H NMR, 13C NMR, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include Knoevengal condensation and Cu-catalyzed azide-alkyne cycloaddition . These reactions are key approaches in the synthesis of imidazolidine-2,4-dione derivatives .科学的研究の応用

Synthesis and Biological Evaluation

- Synthesis and Biological Activities : This compound is part of a class of 1,3,4-oxadiazole bearing compounds known for their biological activities. A study involved the synthesis of a series of compounds, including those similar to the subject compound, which were tested for butyrylcholinesterase (BChE) enzyme activity and molecular docking studies to determine ligand-BChE binding affinity (Khalid et al., 2016).

Structural Analysis and Anti-Arrhythmic Potential

- Structure-Activity Relationship in Anti-arrhythmic Derivatives : The synthesis and structural elucidation of derivatives, including imidazolidine-2,4-dione compounds, have been researched. Their impact on the electrocardiogram in vitro and their anti-arrhythmic activity in rat models were examined (Pękala et al., 2005).

Synthesis for Estrone Analogs

- Synthesis of Diazaestrone Analogs : Imidazolidine-2,4-dione was used in a study for the selective N-alkylation, leading to the synthesis of imides. These were then used in the creation of diazaestrone analogs, showing the compound's utility in complex synthetic processes (Parihar & Ramana, 2003).

Applications in Hypoglycemic Activity

- Hypoglycemic Activity of Derivatives : Research has been conducted on the synthesis of new 3-arylsulfonylimidazolidine-2,4-diones and their hypoglycemic activity, demonstrating the compound's potential in the development of diabetes treatments (Hussain et al., 2015).

Antioxidant and Antitumor Activities

- Antioxidant and Antitumor Properties : Studies have investigated the synthesis of derivatives of imidazolidine-2,4-dione for their antioxidant properties and potential antitumor activities, indicating the compound's relevance in cancer research and oxidative stress management (Gouda, 2012), (Chandrappa et al., 2008).

Antibacterial Applications

- Synthesis and Antibacterial Study : The compound's derivatives have been synthesized and screened for antibacterial activity against Gram-negative and Gram-positive bacteria, showcasing its potential in antibiotic development (Khalid et al., 2016).

作用機序

Target of Action

The primary targets of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .

Mode of Action

This compound interacts with its targets by fitting well in the active pocket of the VGCIP, leading to more binding affinity towards the channel . This interaction results in the potential inhibition of these channels, which could explain its anticonvulsant activity . In terms of its antibacterial activity, the compound shows efficient activity against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The compound’s interaction with the vgcip suggests that it may affect the sodium ion transport pathway, which is crucial for the generation and conduction of action potentials in neurons . Its antibacterial activity suggests that it may interfere with essential bacterial protein functions .

Pharmacokinetics

Its molecular weight of 33739 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include potential anticonvulsant and antibacterial activities . Its interaction with the VGCIP may inhibit the function of these channels, potentially suppressing the abnormal, excessive firing of neurons that is characteristic of seizures . Its interaction with bacterial proteins may inhibit their function, thereby exerting an antibacterial effect .

特性

IUPAC Name |

3-(1-benzylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c19-14-10-16-15(20)18(14)13-6-8-17(9-7-13)23(21,22)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZIPGPAMBAWBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)

![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)

![6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2582639.png)

![N-(2,5-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2582642.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid](/img/structure/B2582646.png)

![6-(3-Fluorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2582647.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2582650.png)

![N-benzyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582652.png)